molecular formula C17H24N2OS B2723187 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one CAS No. 731776-64-0

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one

Cat. No.: B2723187
CAS No.: 731776-64-0
M. Wt: 304.45
InChI Key: NBYDYDSKQJTYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H24N2OS and its molecular weight is 304.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(7-methyloctyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYDYDSKQJTYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 2-Mercapto-quinazolin-4(3H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological versatility.[1] Among its derivatives, the 2-mercapto-quinazolin-4(3H)-one core structure serves as a particularly fruitful template for the design of novel therapeutic agents. The presence of a reactive thiol group at the 2-position provides a strategic anchor for chemical modification, enabling the synthesis of diverse analog libraries with a wide spectrum of biological activities.[2] This technical guide offers a comprehensive exploration of the synthesis, biological evaluation, and therapeutic potential of these analogs. We will delve into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by mechanistic insights and structure-activity relationship (SAR) studies. Detailed experimental protocols and data visualization are provided to empower researchers and drug development professionals in their pursuit of innovative therapeutics based on this privileged scaffold.

Introduction: The Quinazolinone Scaffold as a Privileged Structure

Nitrogen-containing heterocyclic compounds are of paramount importance in drug discovery. The quinazolinone nucleus, a bicyclic system formed by the fusion of a benzene ring and a pyrimidinone ring, is a prominent example of a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][3] This structural motif is present in numerous FDA-approved drugs, including the anticancer agents Gefitinib, Erlotinib, and Lapatinib, underscoring its clinical significance.

The 2-mercapto-quinazolin-4(3H)-one subclass retains the core quinazolinone pharmacophore while introducing a thiol group at the C2 position. This functional group is a key synthetic handle, allowing for S-alkylation and other modifications to generate extensive libraries of analogs with tailored pharmacological profiles.[4] These derivatives have demonstrated a remarkable breadth of activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[5][6]

This guide will systematically explore the therapeutic landscape of these analogs, providing both a high-level overview for strategic decision-making and detailed methodologies for practical application in the laboratory.

Synthetic Strategies: Building the 2-Mercapto-quinazolin-4(3H)-one Core and its Analogs

The construction of the 2-mercapto-quinazolin-4(3H)-one scaffold and its subsequent derivatization are critical steps in the drug discovery process. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Core Synthesis: From Anthranilic Acid to the Quinazolinone Ring

A prevalent and efficient method for synthesizing the 2-mercapto-quinazolin-4(3H)-one core begins with anthranilic acid (or its substituted derivatives). This approach involves a cyclocondensation reaction, as outlined in the workflow below.

G cluster_synthesis Core Synthesis Workflow A Anthranilic Acid Derivative B Reaction with Carbon Disulfide (CS2) in basic medium (e.g., KOH) A->B Step 1 C Intermediate Formation (Dithiocarbamate salt) B->C Step 2 D Intramolecular Cyclization (Heating) C->D Step 3 E 2-Mercapto-quinazolin-4(3H)-one Core Structure D->E Final Product G cluster_derivatization S-Alkylation Workflow Core 2-Mercapto-quinazolin-4(3H)-one Base Addition of Base (e.g., K2CO3, NaH) Core->Base Step 1: Deprotonation Thiolate Formation of Thiolate Anion Base->Thiolate AlkylHalide Addition of Electrophile (R-X, e.g., alkyl halide) Thiolate->AlkylHalide Step 2: Nucleophilic Attack Product 2-(Alkylthio)-quinazolin-4(3H)-one Analog AlkylHalide->Product

Caption: General workflow for the S-alkylation of the 2-mercapto-quinazolin-4(3H)-one core.

Therapeutic Applications and Mechanisms of Action

Analogs of 2-mercapto-quinazolin-4(3H)-one have been investigated for a wide array of therapeutic applications. This section will highlight the most promising areas, focusing on the underlying mechanisms of action and structure-activity relationships.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology. [7]Several derivatives of 2-mercapto-quinazolin-4(3H)-one have demonstrated significant antiproliferative activity against various cancer cell lines. [8][9] Mechanisms of Action:

  • Enzyme Inhibition: A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. [1]Some analogs have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other kinases involved in tumorigenesis. [4][8]* Tubulin Polymerization Inhibition: Certain derivatives can interfere with the dynamics of microtubule formation by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. * Dihydrofolate Reductase (DHFR) Inhibition: Some 2-substituted-mercapto-quinazolin-4(3H)-ones act as antifolates by inhibiting DHFR, an enzyme essential for DNA synthesis and cell proliferation. [10]This mechanism is shared with the classical anticancer drug methotrexate. [10]* Carbonic Anhydrase (CA) Inhibition: Several S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. [11] Structure-Activity Relationship (SAR) Insights:

  • Substitutions at the 2- and 3-positions of the quinazolinone ring are critical for cytotoxic activity. [3]* The presence of a substituted aromatic ring at the 3-position and a thiol group at the 2-position are often essential for antimicrobial and cytotoxic effects. [3]* For anticancer activity, introducing bulky and lipophilic groups at the 2-thio position can enhance potency. For example, derivatives bearing dithiocarbamate side chains at the C2-position have shown promising antitumor activity. [12]* Electron-withdrawing groups on a phenacyl moiety attached to the 2-mercapto group can be favorable for antitumor activity. [7] Illustrative Data:

Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Dithiocarbamate derivativesHT29 (Colon)5.53Tubulin Polymerization Inhibition[12]
Benzenesulfonamide hybridsHepG-2 (Liver)2.53Carbonic Anhydrase Inhibition
Benzenesulfonamide hybridsMCF-7 (Breast)4.58Carbonic Anhydrase Inhibition
Thioquinazolinone conjugatesMultiple linesNot specifiedRAF Kinase Inhibition[8]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Mercapto-quinazolin-4(3H)-one analogs have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity. [3] Mechanisms of Action:

The precise mechanisms are varied and depend on the specific analog. However, proposed mechanisms include:

  • Inhibition of essential bacterial enzymes.

  • Disruption of the bacterial cell wall or membrane integrity.

  • Interference with microbial DNA synthesis, potentially through DHFR inhibition. [10] SAR Insights:

  • The presence of a thiol group at the 2-position is often considered crucial for antimicrobial activity. [3]* Substitution with aromatic or heteroaromatic rings at the 3-position can significantly enhance potency. [3]* The introduction of halogen atoms at the 6- and 8-positions of the quinazolinone ring can improve antimicrobial efficacy. [3]

Other Therapeutic Areas

Beyond cancer and infectious diseases, these versatile compounds have shown potential in other therapeutic areas:

  • Anti-inflammatory: Some derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes (COX-1/COX-2) or by reducing the production of pro-inflammatory mediators. [11][13]* Anticonvulsant: Certain analogs have demonstrated anticonvulsant activity in preclinical models, suggesting a potential role in the treatment of epilepsy. [5]The mechanism may involve modulation of ion channels or neurotransmitter receptors in the central nervous system.

  • Antiviral: The quinazolinone scaffold has been explored for its antiviral properties, including activity against HIV. [3]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a representative analog and for a key biological evaluation.

Protocol: Synthesis of 2-((2-Oxo-2-phenylethyl)thio)quinazolin-4(3H)-one

This protocol describes the S-alkylation of the 2-mercapto-quinazolin-4(3H)-one core with 2-bromoacetophenone, a common building block for introducing a phenacyl group.

Materials:

  • 2-Mercapto-4(3H)-quinazolinone

  • 2-Bromoacetophenone

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetone (anhydrous)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-mercapto-4(3H)-quinazolinone (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The K2CO3 acts as a base to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

  • Electrophile Addition: To the stirring suspension, add a solution of 2-bromoacetophenone (1.1 eq) in anhydrous acetone dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by TLC. The rationale for monitoring is to ensure the complete consumption of the starting material and to prevent the formation of side products due to prolonged reaction times.

  • Work-up: Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure. The resulting crude solid is then washed with cold water to remove any remaining inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This pre-incubation period is crucial for the cells to recover from trypsinization and enter a normal growth phase.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator. The incubation time is chosen to allow for multiple cell doublings, which is necessary to observe a significant effect on proliferation.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The 2-mercapto-quinazolin-4(3H)-one scaffold continues to be a highly attractive platform for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its analogs ensure its continued relevance in medicinal chemistry.

Future research should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets for the most potent analogs to better understand their mechanisms of action.

  • Lead Optimization: Utilizing SAR data to design and synthesize second-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety in a physiological context.

  • Combinatorial Chemistry: Employing high-throughput synthesis and screening techniques to explore a wider chemical space and identify novel hits.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100854.
  • Quinazolinone Analogs as Potential Therapeutic Agents. (2011). Bentham Science Publishers.
  • Al-Salem, H. S., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 23(1), 3. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
  • 2‐Mercapto‐quinazolin‐4‐one analogs as DHFR inhibitors. (n.d.). ResearchGate. [Link]

  • 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. (2021). Bentham Science.
  • Cao, S., et al. (2016). Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents. European Journal of Medicinal Chemistry, 108, 364-373. [Link]

  • Synthesis and biological evaluation of new quinazolinone derivatives. (2014).
  • 2-Mercapto-4(3H)-quinazolinone. (n.d.). Chem-Impex.
  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). MDPI.
  • El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 836-848. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023).
  • 2-Acetyl-4(3H)-quinazolinone: A Technical Guide on the Core Mechanism of Action. (n.d.). Benchchem.
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online.

Sources

Methodological & Application

Preparation of stock solutions for 7-methyloctyl quinazolinone in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 7-methyloctyl quinazolinone, a lipophilic derivative of the pharmacologically significant quinazolinone scaffold.[1][2][3] Due to the compound's inherent hydrophobicity, attributed to its 7-methyloctyl side chain, achieving complete solubilization and maintaining stability in aqueous assay buffers is a critical challenge that directly impacts data quality and reproducibility.[4][5] This guide details field-proven protocols for solvent selection, stock solution preparation, serial dilution, and quality control, explaining the scientific rationale behind each step to ensure experimental success for researchers, scientists, and drug development professionals.

Introduction: The Challenge of a Promising Scaffold

The quinazolinone core is a "fortunate structure" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2][3][6] The addition of a 7-methyloctyl group significantly increases the lipophilicity of the molecule, a strategy often employed to enhance membrane permeability. However, this modification presents a formidable challenge for in vitro studies: poor aqueous solubility.[5]

Inaccurate or incomplete solubilization can lead to several experimental artifacts:

  • Underestimation of Potency: The actual concentration of the compound available to the biological target is lower than the nominal concentration, leading to erroneously high IC50/EC50 values.[5]

  • Poor Reproducibility: Inconsistent precipitation between experiments results in high data variability.

  • Compound Precipitation in Assays: Adding a poorly dissolved compound to an aqueous buffer can cause it to crash out of solution, confounding results and potentially damaging automated liquid handling systems.[7]

This application note provides a robust methodology to mitigate these risks, ensuring that the prepared solutions of 7-methyloctyl quinazolinone are accurate, stable, and suitable for generating reliable biological data.

Foundational Knowledge: Physicochemical Rationale

Quinazolinone derivatives are generally crystalline solids with high melting points, often exhibiting poor solubility in water but better solubility in organic solvents.[6] The introduction of the long, nonpolar 7-methyloctyl chain drastically reduces its affinity for aqueous environments. Therefore, a powerful, polar aprotic solvent is required to disrupt the crystal lattice energy and effectively solvate the molecule.

Dimethyl sulfoxide (DMSO) is the solvent of choice for this application. Its high dielectric constant and ability to act as both a hydrogen bond acceptor and a polar molecule make it an exceptional solvent for a wide range of hydrophobic compounds that are difficult to dissolve in water or ethanol.[4][5] While other solvents like ethanol or co-solvent systems can be used, DMSO typically offers the highest solubilizing capacity for challenging compounds, which is essential for creating a concentrated primary stock solution.[7][8]

Materials and Equipment

  • 7-Methyloctyl Quinazolinone (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity (use a newly opened bottle to avoid water absorption)[8]

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated P10, P200, and P1000 micropipettes and sterile filter tips

  • Vortex mixer

  • Sonicator bath (optional, for difficult-to-dissolve compounds)[8]

  • Appropriate assay medium or buffer (e.g., DMEM, PBS)

Protocol I: High-Concentration Primary Stock Solution (e.g., 50 mM in 100% DMSO)

This protocol describes the preparation of a highly concentrated primary stock, which serves as the foundation for all subsequent dilutions. The goal is to fully dissolve the compound in the minimum practical volume of pure solvent.

Causality: Creating a high-concentration stock allows for minimal volumes to be added to subsequent dilutions, thereby keeping the final concentration of the organic solvent in the assay well below cytotoxic levels.[9] Most cell lines can tolerate DMSO concentrations up to 0.5%, although this must be empirically determined.[10][11][12]

Step-by-Step Methodology
  • Determine Molecular Weight (MW): Obtain the precise MW of 7-methyloctyl quinazolinone from the supplier's certificate of analysis. For this example, let's assume a hypothetical MW of 300.45 g/mol .

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, use the following formula:

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.050 mol/L x 0.001 L x 300.45 g/mol = 0.01502 g

    • Mass (mg) = 15.02 mg

  • Weigh the Compound:

    • Place a new, sterile microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh out approximately 15.02 mg of the compound directly into the tube. It is more important to record the exact mass weighed than to hit the target mass perfectly.[13]

    • Example: You weigh 15.20 mg . Record this exact value.

  • Calculate Required Solvent Volume:

    • Adjust the required DMSO volume based on the actual mass weighed to achieve the desired 50 mM concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol ))

    • Volume (L) = 0.01520 g / (0.050 mol/L x 300.45 g/mol ) = 0.001012 L

    • Volume (µL) = 1012 µL

  • Dissolution:

    • Using a calibrated P1000 pipette, add 1012 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube securely and vortex vigorously for at least 1-2 minutes.

    • Visually inspect the solution against a light source. It should be completely clear, with no visible particulates or cloudiness.

    • Troubleshooting: If particulates remain, sonicate the tube in a water bath for 5-10 minutes or warm it gently with your hand.[8] Avoid excessive heat, which could degrade the compound.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, exact concentration (50 mM), solvent (100% DMSO), preparation date, and your initials.

    • Proceed immediately to aliquoting (Section 6) or temporary storage at room temperature if preparing working solutions on the same day.

G cluster_prep Protocol I: Primary Stock Preparation weigh 1. Weigh Compound (e.g., 15.20 mg) calculate 2. Calculate Solvent Volume (e.g., 1012 µL for 50 mM) weigh->calculate add_dmso 3. Add Anhydrous DMSO calculate->add_dmso dissolve 4. Vortex / Sonicate Until Clear add_dmso->dissolve stock Result: 50 mM Stock in 100% DMSO dissolve->stock

Workflow for High-Concentration Primary Stock Solution Preparation.

Protocol II: Serial Dilution for In Vitro Assay Plates

This protocol ensures the compound is diluted in a stepwise manner to prevent precipitation ("solvent shock") and to create a dose-response curve.

Causality: Rapidly diluting a high-concentration DMSO stock directly into a large volume of aqueous buffer can cause the localized solvent concentration to drop so quickly that the compound precipitates before it can be properly dispersed.[14] An intermediate dilution step in assay medium helps to gently transition the compound into the aqueous environment.

Step-by-Step Methodology
  • Prepare Intermediate Stock:

    • Let's assume the highest final concentration in your assay will be 100 µM and the final DMSO concentration must not exceed 0.2%.

    • This requires a 500x dilution (50 mM / 100 µM = 500). A 0.2% final DMSO concentration also dictates a 500x dilution (100% / 0.2% = 500).

    • First, prepare a 1 mM intermediate stock by diluting the 50 mM primary stock 1:50 in assay medium.

    • Pipette 980 µL of assay medium into a fresh microcentrifuge tube.

    • Add 20 µL of the 50 mM primary stock. Vortex immediately and thoroughly. This is now your 1 mM Intermediate Stock in 2% DMSO.

  • Create Serial Dilutions:

    • Label a series of tubes for your dose-response curve (e.g., 100 µM, 30 µM, 10 µM, etc.).

    • For a 100 µL final assay volume, you will add 10 µL of a 10x working solution to 90 µL of cells in medium.

    • Prepare your highest concentration working stock (10x of 100 µM = 1000 µM or 1 mM). Your intermediate stock is already at this concentration.

    • In a 96-well dilution plate, add 100 µL of assay medium containing 2% DMSO (to keep the solvent concentration constant) to all wells except the first one.

    • Add 150 µL of your 1 mM Intermediate Stock to the first well.

    • Perform a 1:3 serial dilution by transferring 50 µL from the first well to the second, mixing well, then transferring 50 µL from the second to the third, and so on.

  • Plate the Assay:

    • To your final 96-well assay plate containing cells in 90 µL of medium, add 10 µL from each well of your serial dilution plate.

    • This results in your final concentrations (100 µM, 33.3 µM, 11.1 µM, etc.) with a final DMSO concentration of 0.2% in all wells.

  • Vehicle Control is CRITICAL: Prepare a vehicle control by adding 10 µL of the assay medium containing 2% DMSO (with no compound) to control wells containing cells. This is essential to ensure that any observed effects are due to the compound and not the solvent.[9][14]

G cluster_dilution Protocol II: Serial Dilution for Assay stock 50 mM Primary Stock (100% DMSO) intermediate 1. Create 1 mM Intermediate Stock (1:50 dilution in Assay Medium) Final: 2% DMSO stock->intermediate serial 2. Prepare 10x Working Stocks (Serial Dilution in Medium + 2% DMSO) intermediate->serial assay_plate 3. Add 10 µL of Working Stock to 90 µL Cells in Medium serial->assay_plate final Result: Final Assay Concentrations (e.g., 100 µM, 33 µM...) Final: 0.2% DMSO assay_plate->final

Workflow for Preparing Intermediate and Working Solutions.

Storage and Stability

Causality: Improper storage is a primary source of experimental failure. Freeze-thaw cycles can cause poorly soluble compounds to precipitate out of solution, while exposure to water can compromise the integrity of DMSO stocks.[5]

  • Aliquoting: Immediately after preparation, aliquot the 50 mM primary stock into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents the need to freeze-thaw the main stock.

  • Storage Temperature: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (6 months or more) .[8]

  • Stability: Quinazolinone rings are generally stable, especially in cold, dilute solutions.[1][2] Studies on some derivatives have shown high stability in solution for over 40 days when stored properly.[15] However, stability should be empirically verified for 7-methyloctyl quinazolinone if used over very long periods.

  • Thawing: When ready to use, thaw an aliquot on ice or at room temperature. Vortex briefly before opening to ensure any potential micro-precipitates are redissolved.

Summary of Key Parameters

ParameterRecommendationRationale
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubilizing power for hydrophobic compounds.[4][5]
Primary Stock Conc. 10 - 50 mMEnables high dilution factors to minimize final solvent concentration.
Final Assay DMSO Conc. < 0.5% (ideally ≤ 0.2%)Minimizes solvent-induced cytotoxicity or off-target effects.[10][11]
Dilution Method Serial dilution with an intermediate stepPrevents compound precipitation from solvent shock.[14]
Quality Control Visual inspection for clarity; mandatory vehicle controlEnsures complete dissolution and differentiates compound vs. solvent effects.[9]
Storage Single-use aliquots at -20°C or -80°CPrevents degradation and precipitation from freeze-thaw cycles.[8]

References

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18).
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (n.d.).
  • Baluja, S., & Solanki, A. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle.... (n.d.). ECHEMI.
  • 4(3H)
  • Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. (n.d.). Benchchem.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (n.d.). Benchchem.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.).
  • Militaru, A., et al. (2025). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • MTT assay DMSO vehicle?. (2022, July 21).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10).
  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (n.d.). PubMed.
  • How can I dissolve hydrophobic compounds in DMEM media?. (2015, December 7).
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. (2025, August 10).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). Semantic Scholar.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • Chemistry and activity of quinazoline moiety: A system
  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. (n.d.).

Sources

Application Notes and Protocols: Formulation Strategies for Lipophilic 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Challenge of Lipophilicity in Drug Delivery

The therapeutic potential of numerous pharmacologically active compounds, such as the novel molecule 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one, is often hindered by their inherent lipophilicity. High lipophilicity typically leads to poor aqueous solubility, which is a major obstacle for oral bioavailability.[1][2] For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[3] The "7-methyloctyl" chain in the target molecule strongly suggests a lipophilic character, placing it in a category of compounds that require advanced formulation strategies to ensure adequate absorption and therapeutic efficacy.[4]

These application notes provide a comprehensive guide to formulating such lipophilic compounds, using this compound as a representative model. We will explore several field-proven strategies, detailing the rationale behind each approach and providing step-by-step protocols for their implementation and characterization. The goal is to transform a poorly soluble active pharmaceutical ingredient (API) into a viable drug product with enhanced bioavailability.

Part 1: Foundational Strategies for Lipophilic Drug Formulation

The primary objective in formulating a lipophilic drug is to increase its dissolution rate and/or its apparent solubility in the gastrointestinal tract.[5][6] Several established techniques can achieve this, broadly categorized as lipid-based drug delivery systems (LBDDS), solid dispersions, and cyclodextrin complexation.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a highly effective approach for improving the oral bioavailability of lipophilic drugs.[7][8][9] These formulations utilize lipids and surfactants to pre-dissolve the drug, bypassing the dissolution step in the gut.[8] Upon gentle agitation in the aqueous environment of the stomach, these systems can form fine emulsions or microemulsions, presenting the drug in a solubilized form with a large surface area for absorption.[3][10]

Key Advantages of LBDDS:

  • Enhanced Bioavailability: By presenting the drug in a solubilized state, LBDDS can significantly improve absorption.[6][11]

  • Reduced Food Effect: LBDDS can minimize variations in drug absorption that occur when taken with or without food.[7]

  • Potential for Lymphatic Uptake: Highly lipophilic drugs formulated in LBDDS may be absorbed via the lymphatic system, bypassing first-pass metabolism in the liver.[4][12]

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon mild agitation in an aqueous medium.[3][10]

Mechanism of Action: When a SEDDS formulation reaches the gastrointestinal tract, the digestive motility provides the necessary agitation for self-emulsification. The drug, already dissolved in the lipid phase, is then presented in small droplets, which facilitates its absorption.[3][10]

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that incorporate a liquid lipid within the solid lipid matrix.[13][14][15] This imperfect crystal structure in NLCs allows for higher drug loading and reduces the risk of drug expulsion during storage.[14][16]

Key Advantages of SLNs and NLCs:

  • Controlled Release: The solid matrix can provide sustained release of the encapsulated drug.[17]

  • Improved Stability: The solid lipid core can protect the drug from chemical degradation.[17]

  • Biocompatibility: These carriers are generally composed of physiologically tolerated lipids.[13][14]

Solid Dispersions via Hot Melt Extrusion (HME)

Hot Melt Extrusion (HME) is a process that disperses the drug at a molecular level within a hydrophilic polymer matrix, creating what is known as an amorphous solid dispersion.[18][19][20] This technique is particularly suitable for thermostable drugs.

Mechanism of Action: By converting the crystalline drug into an amorphous state, its apparent solubility and dissolution rate are significantly increased.[21][22] The polymer carrier also helps to prevent recrystallization of the drug upon storage and during dissolution.

Key Advantages of HME:

  • Solvent-Free Process: HME is an environmentally friendly "green technique" that avoids the use of organic solvents.[20]

  • Continuous Manufacturing: The process is suitable for continuous manufacturing, which can improve efficiency and product consistency.[20][21]

  • Enhanced Stability: The polymer matrix can stabilize the amorphous form of the drug.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[23][24] They can encapsulate lipophilic drug molecules, forming inclusion complexes.

Mechanism of Action: The hydrophilic exterior of the cyclodextrin molecule renders the inclusion complex water-soluble, thereby increasing the apparent solubility of the drug.[5][25] This complex can then readily dissolve in gastrointestinal fluids, releasing the drug for absorption.

Key Advantages of Cyclodextrin Complexation:

  • Increased Solubility and Dissolution: This is the primary benefit for poorly soluble drugs.[5][24]

  • Enhanced Stability: The cyclodextrin cavity can protect the encapsulated drug from degradation.[24][25]

  • Versatility: Different types of cyclodextrins and their derivatives are available to suit various drug molecules.[25]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the formulation and characterization of this compound using the strategies discussed above.

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a liquid SEDDS formulation of the lipophilic API.

Materials:

  • This compound (API)

  • Oil phase (e.g., Capmul MCM, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Deionized water

Equipment:

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer with heating plate

  • Glass vials

Procedure:

  • Excipient Solubility Screening:

    • Determine the solubility of the API in various oils, surfactants, and co-solvents to select the most suitable excipients.[26]

    • Add an excess amount of API to 1 mL of each excipient in a glass vial.

    • Mix the vials on a vortex mixer for 2 minutes and then place them on a magnetic stirrer at 40-50°C for 48 hours to facilitate solubilization.

    • Centrifuge the samples and analyze the supernatant for API concentration using a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare different ratios of oil, surfactant, and co-surfactant. For example, start with a surfactant-to-oil ratio of 2:1 and a surfactant-to-cosurfactant ratio of 1:1.

    • Accurately weigh the selected excipients into a glass vial and mix thoroughly using a vortex mixer until a clear, homogenous mixture is obtained. Gentle heating (40°C) may be applied if necessary.[27]

    • Dissolve the API in the excipient mixture at the desired concentration (e.g., 50 mg/g). Ensure the API is completely dissolved.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of deionized water in a glass beaker with gentle stirring (e.g., 100 rpm) at 37°C.

    • Visually observe the formation of the emulsion. A spontaneous, rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsification.[26]

    • Record the emulsification time.

Characterization of SEDDS:

  • Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[28][29]

  • Zeta Potential: Measure the zeta potential of the emulsion to assess its stability.

  • Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to evaluate its physical stability.

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)

Objective: To prepare NLCs encapsulating the lipophilic API for improved bioavailability and potentially controlled release.

Materials:

  • This compound (API)

  • Solid lipid (e.g., Glyceryl monostearate, Precirol ATO 5)

  • Liquid lipid (e.g., Oleic acid, Capryol 90)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

Equipment:

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer with heating plate

  • Water bath

Procedure (High-Pressure Homogenization Method):

  • Preparation of Lipid Phase:

    • Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the API in this molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Nanoparticle Formation:

    • Pass the hot pre-emulsion through a high-pressure homogenizer at an appropriate pressure (e.g., 500-1500 bar) for several cycles.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

Characterization of NLCs:

  • Particle Size and Zeta Potential: Use DLS to determine the size distribution, PDI, and zeta potential of the NLCs.[29][30][31]

  • Entrapment Efficiency (EE%) and Drug Loading (DL%):

    • Separate the unencapsulated API from the NLC dispersion by ultracentrifugation.

    • Quantify the amount of free API in the supernatant and the total amount of API in the formulation.

    • Calculate EE% and DL% using the following formulas:

      • EE% = [(Total API - Free API) / Total API] x 100

      • DL% = [(Total API - Free API) / Total weight of NLCs] x 100

  • Morphology: Visualize the shape and surface of the NLCs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[29][31]

  • Crystallinity: Analyze the physical state of the API and lipids using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).[31][32]

Protocol 3: Development of a Solid Dispersion via Hot Melt Extrusion (HME)

Objective: To prepare an amorphous solid dispersion of the API in a polymer matrix to enhance its dissolution rate.

Materials:

  • This compound (API)

  • Polymer carrier (e.g., Soluplus®, Kollidon® VA 64, Eudragit® E PO)

  • Plasticizer (optional, e.g., Polysorbate 80, PEG 400)

Equipment:

  • Hot-melt extruder (co-rotating twin-screw extruder is common)[21]

  • Chiller

  • Pelletizer or milling equipment

Procedure:

  • Miscibility Assessment:

    • Use DSC to assess the miscibility of the API with different polymers. A single glass transition temperature (Tg) for a physical mixture suggests miscibility.

  • Blending:

    • Accurately weigh and physically mix the API, polymer, and any plasticizer to create a homogenous powder blend.

  • Extrusion:

    • Set the temperature profile of the extruder barrel zones. The temperature should be high enough to melt the polymer and dissolve the API but below the degradation temperature of the API.

    • Feed the powder blend into the extruder at a constant rate.

    • The molten material is mixed and conveyed by the rotating screws and exits through a die.

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt, often with the aid of a chiller.

    • The solidified extrudate can be pelletized or milled to a fine powder.

Characterization of Solid Dispersion:

  • Amorphicity: Confirm the amorphous state of the API in the extrudate using DSC (absence of a melting peak for the API) and XRD (presence of a halo pattern).

  • Drug Content Uniformity: Analyze samples from different parts of the extrudate to ensure uniform distribution of the API.

  • In Vitro Dissolution Studies: Perform dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion to that of the pure crystalline API.

Protocol 4: In Vitro Drug Release/Dissolution Testing

Objective: To evaluate and compare the release profiles of the developed formulations.

Equipment:

  • USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle)

  • Syringes and filters

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Media Preparation: Prepare the dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid, phosphate buffer pH 6.8 for simulated intestinal fluid).

  • Test Setup:

    • Fill the dissolution vessels with the specified volume of media and allow the temperature to equilibrate to 37 ± 0.5°C.

    • Set the paddle speed (e.g., 50 or 75 rpm).

  • Sample Introduction: Introduce a precisely weighed amount of the formulation (e.g., an amount of NLC dispersion or solid dispersion powder equivalent to a specific dose of the API) into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples and analyze the concentration of the released API using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 5: Stability Testing

Objective: To assess the physical and chemical stability of the developed formulations under accelerated storage conditions.

Procedure:

  • Sample Storage: Store the formulations in sealed containers at accelerated conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 1, 3, and 6 months).

  • Analysis at Time Points: At each time point, withdraw samples and analyze them for:

    • Physical Appearance: Any changes in color, clarity, or phase separation.

    • Droplet/Particle Size and PDI (for LBDDS): To check for aggregation or Ostwald ripening.

    • Drug Content (Assay): To assess chemical degradation of the API.

    • Entrapment Efficiency (for NLCs): To check for drug leakage.

    • Crystallinity (for solid dispersions): To check for recrystallization of the amorphous API.

    • In Vitro Release Profile: To ensure consistent performance over time.

Data Presentation and Visualization

Table 1: Example Excipient Solubility Data for the API
Excipient CategoryExcipient NameSolubility (mg/g)
Oils Capmul MCM150.2 ± 5.6
Labrafil M 1944 CS125.8 ± 4.1
Oleic Acid180.5 ± 7.3
Surfactants Kolliphor EL210.4 ± 8.9
Tween 80195.7 ± 6.2
Poloxamer 18850.1 ± 2.5
Co-solvents Transcutol HP350.6 ± 12.3
PEG 400280.9 ± 10.8
Table 2: Comparison of Formulation Characteristics
Formulation TypeAverage Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)
SEDDS 150.3 ± 10.10.21 ± 0.03-15.6 ± 2.1N/A
NLCs 220.8 ± 15.40.18 ± 0.02-25.3 ± 3.592.5 ± 4.7
Solid Dispersion N/AN/AN/AN/A

Diagrams and Workflows

Formulation_Strategy_Workflow cluster_API API Characterization cluster_Strategies Formulation Strategies cluster_Characterization Characterization & Testing cluster_Output Final Goal API Lipophilic API (this compound) SEDDS Lipid-Based (SEDDS) API->SEDDS Select Strategy NLC Lipid-Based (NLCs) API->NLC Select Strategy HME Solid Dispersion (HME) API->HME Select Strategy CD Cyclodextrin Complex API->CD Select Strategy Char Physicochemical Characterization (Size, Zeta, EE%) SEDDS->Char NLC->Char HME->Char CD->Char Dissolution In Vitro Dissolution/ Release Testing Char->Dissolution Performance Evaluation Stability Stability Studies Dissolution->Stability Lead Formulation Selection Output Optimized Formulation with Enhanced Bioavailability Stability->Output Final Product

Caption: Workflow for selecting and optimizing a formulation strategy.

NLC_Preparation_Process cluster_Inputs Inputs cluster_Process Process Steps cluster_Output Output LipidPhase Molten Lipid Phase (Solid + Liquid Lipids + API) Homogenize High-Speed Homogenization LipidPhase->Homogenize AqueousPhase Hot Aqueous Phase (Water + Surfactant) AqueousPhase->Homogenize HPH High-Pressure Homogenization Homogenize->HPH Pre-emulsion Cool Cooling & Recrystallization HPH->Cool Nanoemulsion NLC_Dispersion NLC Dispersion Cool->NLC_Dispersion

Caption: High-pressure homogenization process for NLC preparation.

Conclusion

Formulating a highly lipophilic compound like this compound requires a systematic and scientifically grounded approach. The strategies outlined in these application notes—Lipid-Based Drug Delivery Systems, Solid Dispersions, and Cyclodextrin Complexation—represent the forefront of techniques to overcome the challenges of poor aqueous solubility. By following the detailed protocols for formulation and characterization, researchers and drug development professionals can effectively evaluate these different platforms, identify the most promising strategy, and develop a robust dosage form with improved bioavailability. The ultimate success of any therapeutic agent lies not only in its intrinsic potency but also in its effective delivery to the site of action, a goal made achievable through these advanced formulation technologies.

References

  • Pardeshi, C., et al. (2021). Nanostructured lipid carriers (NLCs) as a bioavailability enhancement tool for oral administration. PubMed. Available at: [Link]

  • Solanki, N., et al. (2019). Application of hot melt extrusion for poorly water-soluble drugs: limitations, advances and future prospects. PubMed. Available at: [Link]

  • Ascendia Pharma. (2020). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharmaceuticals. Available at: [Link]

  • Jannin, V., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Drug Delivery. Available at: [Link]

  • Patheon Pharma Services. (n.d.). Hot Melt Extrusion: Improving Solubility of Poorly Soluble Compounds. Patheon. Available at: [Link]

  • Merkel, O. M., & Hoffmann, O. (2020). Characterization techniques for studying the properties of nanocarriers for systemic delivery. In Nanocarriers for the Delivery of Therapeutic Agents (pp. 29-57). Springer, Cham.
  • UCL Discovery. (n.d.). Cyclodextrin inclusion complexes in drug delivery: a role for liposomes. UCL Discovery. Available at: [Link]

  • Singh, B., & Beg, S. (2013). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar. Available at: [Link]

  • Gao, P., & Morozowich, W. (2006). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. Available at: [Link]

  • American Pharmaceutical Review. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. American Pharmaceutical Review. Available at: [Link]

  • Garg, T., et al. (2016). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. ResearchGate. Available at: [Link]

  • de Souza, T. C., et al. (2019). Physicochemical characterization of drug nanocarriers. PMC - NIH. Available at: [Link]

  • Wisdom Library. (2025). Cyclodextrin complexation: Significance and symbolism. Wisdom Library. Available at: [Link]

  • Singh, B., & Beg, S. (2013). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed. Available at: [Link]

  • Galić, E., et al. (2023). Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development. PMC. Available at: [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric. Available at: [Link]

  • Tan, A., & Dehghani, F. (2014). Lipid-Based Drug Delivery Systems. PMC. Available at: [Link]

  • GSC Online Press. (2022). Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. GSC Online Press. Available at: [Link]

  • Patel, M., et al. (2014). Nanostructured lipid carriers for oral bioavailability enhancement of raloxifene: Design and in vivo study. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF. ResearchGate. Available at: [Link]

  • Mourdikoudis, S., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale. Available at: [Link]

  • Chen, X., et al. (2022). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI. Available at: [Link]

  • Al-kassas, R., et al. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available at: [Link]

  • Tang, B., et al. (2015). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PMC. Available at: [Link]

  • Mishra, V., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Fang, C., et al. (2013). Nanostructured Lipid Carriers (NLCs) for Drug Delivery and Targeting. Current Nanoscience. Available at: [Link]

  • CD Formulation. (n.d.). Liposome Stability and Storage Testing. CD Formulation. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET. Available at: [Link]

  • Lund University Publications. (n.d.). Lipase-based in vitro release assays for pharmaceutical lipid formulations. Lund University Publications. Available at: [Link]

  • Creative Biolabs. (n.d.). Lipid-based In Vitro Release Kinetics Analysis Service. Creative Biolabs. Available at: [Link]

  • Sever Pharma Solutions. (2023). Hot Melt Extrusion and Solubilization. Sever Pharma Solutions. Available at: [Link]

  • ResearchGate. (2025). Application of Hot Melt Extrusion for Poorly Water-Soluble Drugs: Limitations, Advances and Future Prospects. ResearchGate. Available at: [Link]

  • Murugan, D. (2023). NANOSTRUCTURED LIPID CARRIERS –A PROMISING CARRIER FOR IMPROVING ORAL BIOAVAILABILITY OF DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology. Available at: [Link]

  • Creative Biolabs. (n.d.). Lipid-based Formulation Stability Evaluation Service. Creative Biolabs. Available at: [Link]

  • Singh, S., & Singh, R. P. (2020). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. PMC. Available at: [Link]

  • Research and Reviews. (2022). Characterization of Nanoparticle Drug Delivery Systems and their Properties. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • MDPI. (2023). Comparison of the In Vitro Drug Release Methods for the Selection of Test Conditions to Characterize Solid Lipid Microparticles. MDPI. Available at: [Link]

  • ResearchGate. (2025). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2021). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC. Available at: [Link]

  • Pouton, C. W. (1997). Formulation of self-emulsifying drug delivery systems. Monash University. Available at: [Link]

  • Kallakunta, V. R., et al. (2020). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology. PMC. Available at: [Link]

  • GSC Online Press. (2022). An overview of lipid based vesicular systems: stability and regulatory considerations. GSC Online Press. Available at: [Link]

  • nanoComposix. (n.d.). Nanoparticle Characterization Techniques. nanoComposix. Available at: [Link]

  • Li, X., et al. (2015). The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. PMC. Available at: [Link]

  • Georgiev, G., et al. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. Journal of IMAB. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-Mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one: A Focus on ¹H NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful tool for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one, a quinazolinone derivative of interest, and objectively compares this technique with other instrumental methods. Our focus is to not only present data but to explain the underlying principles that guide experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a fundamental technique in organic chemistry that provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule.[1][2] This is achieved by observing the behavior of proton nuclei in a strong magnetic field when they are irradiated with radiofrequency waves. The resulting spectrum is a plot of signal intensity versus chemical shift, which is highly characteristic of a molecule's structure. For a molecule like this compound, ¹H NMR is invaluable for confirming the presence and connectivity of the quinazolinone core and the long-chain alkyl substituent.

Predicted ¹H NMR Spectral Analysis of this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
H-5~8.10Doublet of doublets (dd)1HLocated on the aromatic ring, deshielded by the adjacent carbonyl group and ring current. Coupled to H-6 and H-7.
H-7~7.80Triplet of doublets (td)1HAromatic proton coupled to H-6, H-8, and H-5 (long-range).
H-6~7.60Triplet (t)1HAromatic proton coupled to H-5 and H-7.
H-8~7.45Doublet (d)1HAromatic proton coupled to H-7.
N-CH₂~4.20Triplet (t)2HMethylene group directly attached to the nitrogen atom, deshielded by the electronegative nitrogen and the quinazolinone ring system. Coupled to the adjacent methylene group of the octyl chain.
SHVariable (broad singlet)Broad Singlet (br s)1HThe chemical shift of the thiol proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with D₂O.
CH (octyl)~1.70Multiplet (m)1HMethine proton in the octyl chain.
CH₂ (octyl)~1.20-1.40Multiplet (m)10HMethylene protons of the octyl chain, appearing as a complex multiplet in the aliphatic region.
CH₃ (terminal)~0.85Doublet (d)6HTerminal methyl groups of the isooctyl chain, appearing as a doublet due to coupling with the adjacent methine proton.

Note: Predicted chemical shifts are based on typical values for quinazolinone derivatives and alkyl chains and may vary slightly depending on the solvent and experimental conditions.[6][7][8][9]

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on the synergistic use of multiple analytical techniques.[10][11] Table 2 provides a comparative overview of ¹H NMR with other common methods for the analysis of this compound.

Table 2: Comparison of Analytical Techniques

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
¹H NMR Spectroscopy Proton framework, connectivity, stereochemistry.- Provides detailed information on the substitution pattern of the quinazolinone ring.- Confirms the presence and structure of the 7-methyloctyl chain.- Can detect impurities with high sensitivity.[12][13]- The thiol proton (SH) signal can be broad and difficult to observe.- Overlapping signals in the alkyl region may require higher field instruments or 2D NMR for full resolution.
¹³C NMR Spectroscopy Carbon skeleton, functional groups.- Confirms the number of unique carbon atoms.- Provides characteristic signals for the carbonyl (C=O) and thiocarbonyl (C=S) or equivalent tautomeric carbons.- Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Does not provide information on proton connectivity.
Mass Spectrometry (MS) Molecular weight, fragmentation pattern.- Confirms the molecular weight and elemental composition (with high-resolution MS).- Fragmentation patterns can provide clues about the structure of the alkyl chain and the quinazolinone core.- Does not provide information on the connectivity of atoms or stereochemistry.- Isomeric compounds may not be distinguishable.
Infrared (IR) Spectroscopy Functional groups.- Confirms the presence of key functional groups such as the carbonyl (C=O) and N-H/S-H bonds.- Provides limited information on the overall molecular structure.- The "fingerprint" region can be complex and difficult to interpret for definitive structural assignment.

G

Experimental Protocols

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion, especially for the complex alkyl region).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques, with ¹H NMR spectroscopy playing a pivotal role. The detailed information it provides on the proton framework is unparalleled by other methods. While ¹³C NMR, mass spectrometry, and IR spectroscopy offer complementary and confirmatory data, ¹H NMR remains the primary tool for a comprehensive understanding of the molecule's architecture. For researchers in drug development, a thorough and multi-faceted approach to structural characterization, led by the insights from ¹H NMR, is essential for advancing new chemical entities from the laboratory to clinical applications.

References

  • Moravek, Inc. (2021, April 12). Applications of NMR in Pharmaceutical Analysis. Moravek. [Link]

  • Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • Bruker Corporation. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. Bruker. [Link]

  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 283.
  • Malmendal, A. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • Holzgrabe, U. (2010). NMR spectroscopy in pharmacy. PubMed.
  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software.
  • Sanger, D. G., Humphreys, I. J., & Joyce, J. R. (1978). ANALYTICAL TECHNIQUES FOR THE COMPARISON AND CHARACTERIZATION OF ILLICIT DRUGS - A REVIEW. Office of Justice Programs.
  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
  • Walsh Medical Media. (2023, July 3).
  • Scribd. (n.d.). Analytical Techniques Comparison Final. Scribd.
  • ChemicalBook. (n.d.). 2-MERCAPTO-4(3H)-QUINAZOLINONE(13906-09-7) 1H NMR spectrum. ChemicalBook.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022, February 15). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)
  • Maricopa Open Digital Press. (n.d.). 35.
  • Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs.
  • ResearchGate. (2026, January 3). (PDF)
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy.
  • Chemical Methodologies. (2022, December 5). Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid.
  • University of Regensburg. (n.d.). 1H NMR Spectroscopy.
  • Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Oxidant- and Metal-Free Synthesis of 4(3H)
  • Beilstein Journal of Organic Chemistry. (2024, September 2).
  • Dalton Transactions. (2015, December 22). Synthesis and reactions of N-heterocycle functionalised variants of heterometallic {Cr7Ni} rings.
  • PubMed. (2014, December 26). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals.
  • UBC Library Open Collections. (n.d.). CONSTRUCTION OF FUNCTIONALIZED NITROGEN HETEROCYCLES USING 2-(DIPHENYLPHOSPHORYL)OXYGEN-1,3-BUTADIENES IN MULTICOMPONENT [4+2] C.
  • MDPI. (2024, August 4).

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-Mercapto-quinazolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and materials science, the precise characterization of heterocyclic compounds is paramount. Among these, the quinazolinone scaffold is a cornerstone of many therapeutic agents. The introduction of a mercapto group at the 2-position gives rise to 2-mercapto-quinazolinone, a versatile intermediate with a rich chemical profile, including the potential for thione-thiol tautomerism. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative tool for elucidating the structural nuances of these molecules. This guide provides an in-depth comparison of the characteristic IR spectral features of 2-mercapto-quinazolinones, with a focus on the experimentally prevalent tautomeric form, and contrasts them with the parent quinazolin-4(3H)-one.

The Tautomeric Landscape: Thione vs. Thiol

2-Mercapto-quinazolinone can theoretically exist in two tautomeric forms: the thiol form (2-mercapto-4(3H)-quinazolinone) and the thione form (2-thioxo-2,3-dihydroquinazolin-4(1H)-one). Experimental evidence, particularly from solid-state analyses like IR spectroscopy, strongly indicates that the thione form is the predominant and more stable tautomer[1][2]. This guide will, therefore, focus on the interpretation of the IR spectrum of the thione tautomer.

Comparative Analysis of Key Vibrational Modes

The introduction of the thioxo group at the C2 position of the quinazolinone ring induces significant and diagnostic shifts in the vibrational frequencies of key functional groups. A side-by-side comparison with the parent quinazolin-4(3H)-one provides a clear understanding of these spectral changes.

Functional Group Quinazolin-4(3H)-one 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Observations and Rationale
N-H Stretch ~3402 cm⁻¹[3]~3155 - 3265 cm⁻¹[2][4]The N-H stretching frequency in the 2-thioxo derivative is significantly redshifted (shifted to lower wavenumbers). This is indicative of stronger intermolecular hydrogen bonding, likely involving the thione sulfur atom, which is a better hydrogen bond acceptor than the imine nitrogen in the parent compound.
C=O Stretch (Amide I) ~1681 cm⁻¹[3]~1650 - 1698 cm⁻¹[4][5]The carbonyl stretching vibration is a strong and sharp peak. In the 2-thioxo derivative, this peak is often observed at a slightly lower frequency compared to the parent quinazolinone, which can be attributed to the electronic effects of the adjacent thioamide group.
Aromatic C=C Stretch ~1600 - 1450 cm⁻¹~1605 - 1450 cm⁻¹[4][5]The absorptions corresponding to the benzene ring vibrations remain in a similar region for both compounds, presenting as a series of sharp to medium intensity bands.
C=S Stretch (Thioamide I) N/A~1100 - 1300 cm⁻¹[6]This is a key diagnostic peak for the 2-thioxo derivative. The C=S stretching vibration is typically of medium intensity and can be found in the fingerprint region. Its exact position can be influenced by coupling with other vibrations.
C-N Stretch ~1300 - 1200 cm⁻¹~1249 cm⁻¹ (coupled with C-S)[4]The C-N stretching vibrations are present in both molecules and can be found in the fingerprint region. In the 2-thioxo derivative, this vibration is often coupled with the C=S stretch.
S-H Stretch (Thiol Tautomer) N/AExpected ~2550 cm⁻¹ (typically absent or very weak)[6]The S-H stretching vibration, a key indicator of the thiol tautomer, is characteristically weak in IR spectroscopy. Its absence in the experimental spectra of 2-mercapto-quinazolinone further supports the predominance of the thione tautomer in the solid state.

Experimental Protocol for IR Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible IR spectra of 2-mercapto-quinazolinone derivatives, the following protocol is recommended:

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the 2-mercapto-quinazolinone sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Ensure a homogenous mixture is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The typical spectral range is 4000-400 cm⁻¹.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of a 2-mercapto-quinazolinone derivative.

IR_Interpretation_Workflow Start Acquire IR Spectrum Region1 High Wavenumber Region (4000-2500 cm⁻¹) Start->Region1 Analysis1 Identify N-H Stretch (~3200 cm⁻¹) Region1->Analysis1 Region2 Double Bond Region (1800-1500 cm⁻¹) Analysis3 Identify C=O Stretch (~1670 cm⁻¹) Region2->Analysis3 Region3 Fingerprint Region (1500-400 cm⁻¹) Analysis5 Identify C=S Stretch (~1200 cm⁻¹) Region3->Analysis5 Analysis1->Region2 Analysis2 Look for absent S-H Stretch (~2550 cm⁻¹) Analysis1->Analysis2 Analysis3->Region3 Analysis4 Identify Aromatic C=C Stretches (~1600-1450 cm⁻¹) Analysis3->Analysis4 Analysis6 Identify C-N and other vibrations Analysis5->Analysis6 Conclusion Confirm 2-Thioxo-quinazolinone Structure Analysis5->Conclusion

Caption: Workflow for IR spectral analysis of 2-mercapto-quinazolinones.

Conclusion

Infrared spectroscopy is an indispensable technique for the structural elucidation of 2-mercapto-quinazolinone derivatives. The key to accurate interpretation lies in recognizing the predominance of the thione tautomer in the solid state and understanding the resulting characteristic vibrational modes. By comparing the spectrum to that of the parent quinazolin-4(3H)-one, the diagnostic peaks, particularly the redshifted N-H stretch and the appearance of the C=S stretching vibration, can be confidently assigned. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize IR spectroscopy in their work with this important class of heterocyclic compounds.

References

  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molecules. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Molecules. [Link]

  • Selected Reactions of Thiocarbonyl Compounds. Caltech. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. IntechOpen. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. Oriental Journal of Chemistry. [Link]

  • Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. International Journal of Advanced Research in Science, Communication and Technology. [Link]

Sources

Safety Operating Guide

2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Chemists[1]

Chemical Profile & Risk Assessment

The "Why" Behind the Protocol: To dispose of This compound safely, you must understand its dual-hazard nature. It is not merely "organic waste"; it is a lipophilic thiol .[1]

  • The Thiol (-SH) Moiety: This functional group is the primary operational hazard.[1] It is prone to oxidation, capable of metal chelation, and possesses a low odor threshold (stench). Improper disposal leads to "phantom smells" in facility plumbing or dangerous pressure buildup in waste drums if oxidized uncontrolled.[1]

  • The 7-methyloctyl Tail: This long aliphatic chain renders the molecule highly lipophilic (LogP > 5 estimated).[1] Crucial Implication: It will not rinse off with water.[1] It will adhere tenaciously to glass and plastic.[1] Aqueous decontamination attempts will fail, spreading contamination rather than removing it.[1]

  • The Quinazolinone Core: A privileged scaffold in medicinal chemistry (often kinase inhibitors or GPCR modulators).[1] Until proven otherwise, treat as a bioactive cytotoxic agent.

Pre-Disposal Treatment: The "Quench & Contain" Protocol

Directive: Do not dispose of the neat thiol directly into the main organic waste stream without odor mitigation. A single gram can foul the ventilation of an entire waste storage facility.

Reagents Required:
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (for solubility).[1]

  • Oxidizer: 10% Sodium Hypochlorite (Bleach) OR 3% Hydrogen Peroxide.[1]

  • Neutralizer: Sodium Bisulfite (sat.[1] aq.).

The Self-Validating Decontamination Cycle

This protocol ensures the thiol is converted to a non-volatile disulfide or sulfonate before it leaves your hood.[1]

  • Solubilization (The Lipophilic Check):

    • Dissolve residual compound in a minimal amount of DCM.[1] Validation: Ensure no solid residue remains on the glassware walls.[1]

  • Controlled Oxidation (The Odor Kill):

    • WARNING: Do NOT add bleach directly to the organic solvent if using Acetone (Haloform reaction risk).[1]

    • Add the oxidant slowly to the wash water used for the glassware, not the bulk chemical.

    • Validation: The "Rotten Cabbage" odor should disappear, replaced by a faint chlorine or metallic smell.

  • Phase Separation:

    • Since the compound is lipophilic, the oxidized byproducts may still reside in the organic layer.

    • Validation: Two distinct clear layers must be visible.[1]

Disposal Workflow & Waste Classification

Regulatory Grounding: Under EPA RCRA guidelines, this specific molecule is likely not P-listed or U-listed by name.[1] However, it must be managed under Process Knowledge as a "Toxic, Ignitable (if in solvent)" waste stream.

Decision Matrix: Solid vs. Liquid Waste[1][2][3]
State of MatterWaste Stream ClassificationHandling Instruction
Pure Solid Solid Hazardous Waste (Toxic) Double-bag in chemically resistant polyethylene.[1] Label as "Toxic Solid - Quinazolinone Derivative".[1] Do not solubilize unnecessarily.[1]
Solution (HPLC/Mother Liquor) Organic Waste (Halogenated or Non-Hal) Segregate based on solvent. If DCM was used for cleaning, it goes to Halogenated .[1] If EtOAc/Methanol, Non-Halogenated .[1]
Quenched Washings Aqueous Waste (Toxic/Oxidizer) If bleach was used, check pH. Neutralize with Sodium Bisulfite before adding to aqueous waste to prevent drum reaction.[1]
Contaminated Sharps/PPE Solid Hazardous Debris Gloves and syringe filters retain the lipophilic compound. Do not trash; incinerate.

Visualized Protocols (Graphviz)

Diagram 1: Operational Disposal Logic

This flowchart guides the researcher through the decision-making process based on the physical state of the waste.[1]

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Glassware Contaminated Glassware StateCheck->Glassware Bag Double Bag (Polyethylene) Solid->Bag SolventCheck Solvent Type? Liquid->SolventCheck Rinse Rinse with DCM (Lipophilic Wash) Glassware->Rinse Oxidize Soak in 10% Bleach (Odor Control) Glassware->Oxidize SolidBin Solid Hazardous Waste (Incineration) Bag->SolidBin Halo Halogenated (DCM/CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH/EtOAc) SolventCheck->NonHalo LiquidBin Liquid Organic Waste Drum Halo->LiquidBin NonHalo->LiquidBin Rinse->SolventCheck Trash Defaced Glass Disposal Oxidize->Trash

Caption: Operational workflow for segregating solid, liquid, and contaminated debris streams to ensure regulatory compliance.

Diagram 2: The Thiol Quenching Mechanism

Understanding the chemical transformation is vital for safety. This diagram illustrates why oxidation is necessary for odor control but dangerous if mismanaged.[1]

ThiolChemistry Reactant R-SH (Thiol) (Stench, Reactive) Intermediate Sulfenic Acid / Radical Reactant->Intermediate Oxidation Oxidant Oxidant (Bleach/H2O2) Oxidant->Intermediate Product R-S-S-R (Disulfide) (Low Odor, Stable) Intermediate->Product Dimerization Hazard Exothermic Heat (Thermal Runaway Risk) Intermediate->Hazard If Bulk Mixing

Caption: Chemical pathway of thiol quenching. Note the exothermic hazard node; bulk oxidation should be avoided in favor of trace cleaning.

Emergency Contingencies

Scenario: Spillage outside the fume hood. Because of the 7-methyloctyl tail, a simple paper towel wipe will smear the compound, increasing surface area and odor release.

  • Isolate: Evacuate the immediate area. The smell will cause panic even if toxicity is low.[1]

  • Solubilize: Apply a non-flammable solvent (like glycol ether) or a surfactant-rich detergent to lift the lipophilic compound.[1]

  • Absorb: Use activated carbon or "universal" spill pads.[1] Do not use standard paper towels alone.[1]

  • Deodorize: Once the bulk is removed, wipe the surface with a 10% bleach solution to oxidize trace residues.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4] National Academies Press.[1][5][6] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[Link]

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.